4'-Chloro-2'-fluoroacetophenone

Description

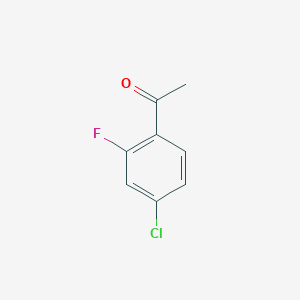

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMDNONQJGUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567213 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175711-83-8 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175711-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4'-Chloro-2'-fluoroacetophenone, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require detailed information for laboratory and developmental applications.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 175711-83-8 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Approximately 233 °C | [3] |

| Melting Point | -30 to -25 °C | [2] |

| Density | Approximately 1.258 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [2] |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | s | 3H | -COCH₃ |

| ~7.2-7.3 | m | 1H | Ar-H |

| ~7.4-7.5 | m | 1H | Ar-H |

| ~7.8-7.9 | m | 1H | Ar-H |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~28 | -COCH₃ |

| ~115 (d, J ≈ 20 Hz) | Ar-C |

| ~125 (d, J ≈ 4 Hz) | Ar-C |

| ~130 | Ar-C |

| ~132 | Ar-C |

| ~140 (d, J ≈ 8 Hz) | Ar-C |

| ~160 (d, J ≈ 250 Hz) | Ar-C (C-F) |

| ~195 | C=O |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 172/174 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 157/159 | [M - CH₃]⁺ |

| 129/131 | [M - COCH₃]⁺ |

| 94 | [C₆H₃F]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~1680-1700 | Strong | C=O stretch (ketone) |

| ~1550-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-F stretch |

| ~750-850 | Strong | C-Cl stretch |

Synthesis

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.

Figure 1. Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

1-Chloro-3-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Figure 2. General workup and purification workflow.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The ketone moiety can undergo various reactions such as reduction to an alcohol, and the aromatic ring is susceptible to further electrophilic substitution, directed by the existing substituents.

Its primary application is in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a starting material for the preparation of various active pharmaceutical ingredients (APIs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Wear protective gloves/eye protection/face protection.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of aromatic ketones like this compound by GC-MS is as follows:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: Splitless injection of a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

A general protocol for the analysis of substituted acetophenones by reverse-phase HPLC is as follows:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A typical starting point could be a 60:40 mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

Biological Activity

As a chemical intermediate, this compound is not expected to have specific biological signaling pathway activity. Its significance in drug development lies in its role as a precursor to biologically active molecules. No direct involvement in signaling pathways has been reported in the scientific literature.

References

An In-depth Technical Guide to 4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2'-fluoroacetophenone, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its notable role as a precursor in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also presents data from closely related analogs to provide a foundational understanding for researchers.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 175711-83-8, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a halogenated phenyl ring, makes it a versatile reagent for introducing the 1-(4-chloro-2-fluorophenyl)ethan-1-one moiety into more complex molecules. This compound is of particular interest to the pharmaceutical industry, where it functions as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable application is its use in the preparation of the JAK2 inhibitor LY2784544, a compound investigated for the treatment of myeloproliferative neoplasms.[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 175711-83-8 | [2] |

| Molecular Formula | C₈H₆ClFO | [2] |

| Molecular Weight | 172.58 g/mol | [2] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 233 °C | [2] |

| Density | 1.258 g/cm³ | [2] |

| Flash Point | 95 °C | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Spectroscopic Data (Analog-Based)

Table 3.1: ¹H and ¹³C NMR Data for Related Acetophenone Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source(s) |

| 4'-Chloroacetophenone | 2.61 (s, 3H), 7.45 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H) | 26.5, 128.9, 129.7, 135.4, 139.6, 196.8 | [3] |

| 2'-Fluoroacetophenone | 2.62 (s, 3H), 7.12-7.22 (m, 2H), 7.50 (m, 1H), 7.86 (m, 1H) | Not specified | [4] |

| 4'-Fluoroacetophenone | 2.58 (s, 3H), 7.13 (t, J=8.8 Hz, 2H), 7.97-8.00 (q, 2H) | 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 196.4 | [3] |

Table 3.2: Mass Spectrometry Data for Related Acetophenone Derivatives

| Compound | Major m/z Peaks (Electron Ionization) | Source(s) |

| 4'-Chloroacetophenone | 154 (M+), 139, 111, 75 | [5] |

| 4'-Fluoroacetophenone | 138 (M+), 123, 95, 75 | [6] |

| 2-Chloro-4'-fluoroacetophenone | 172 (M+), 123, 95, 75 | [7] |

Table 3.3: Infrared (IR) Spectroscopy Data for Related Compounds

| Compound | Key IR Absorptions (cm⁻¹) | Source(s) |

| 4'-Chloroacetophenone | ~1685 (C=O stretch), Aromatic C-H and C=C stretches | [8] |

| 4'-Fluoroacetophenone | ~1680 (C=O stretch), Aromatic C-H and C=C stretches, C-F stretch | [9] |

Synthesis and Reaction Mechanisms

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of a substituted benzene with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol (Adapted from a similar synthesis)

The following is a detailed experimental protocol adapted from the synthesis of a structurally related compound, 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone.[3] This protocol serves as a guide for researchers and should be optimized for the specific synthesis of this compound.

Materials:

-

1-Chloro-3-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension via the dropping funnel.

-

Addition of Aromatic Substrate: 1-Chloro-3-fluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is cooled in an ice bath and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development

Precursor to JAK2 Inhibitors

This compound is a key starting material in the multi-step synthesis of the Janus kinase 2 (JAK2) inhibitor, LY2784544 (also known as Gandotinib).[1][6] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and immune responses.[10]

Mutations in the JAK2 gene, particularly the V617F mutation, lead to constitutive activation of the kinase, driving the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[10] LY2784544 is a potent and selective inhibitor of JAK2, with a higher potency for the mutated JAK2V617F.[10]

The synthesis of LY2784544 involves the transformation of this compound through a series of reactions to construct the final complex heterocyclic structure.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling mechanism for a wide array of cytokines and growth factors. The general pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. JAK2 inhibitors like LY2784544 act by blocking the kinase activity of JAK2, thereby inhibiting the downstream signaling cascade.

Precursor to Antimalarial Agents

This compound is also utilized as a reagent in the synthesis of aminoazabenzimidazoles, a class of compounds that have shown promise as orally active antimalarial agents.[2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of targeted therapeutics, such as the JAK2 inhibitor LY2784544, highlights its importance in medicinal chemistry. While direct and comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding based on established chemical principles and data from closely related analogs. Further research and publication of detailed experimental and spectroscopic data would be highly beneficial to the scientific community.

References

- 1. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. d-nb.info [d-nb.info]

- 7. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4'-Chloro-2'-fluoroacetophenone

An In-depth Technical Guide on the Physical Properties of 4'-Chloro-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document presents key quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow diagram for the physical characterization of a chemical compound.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₈H₆ClFO.[2][3] It belongs to the ketone family and is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position, with an acetyl group. This compound is a colorless to light yellow liquid and should be stored in a dry, sealed environment at room temperature.[2][4]

Quantitative Data Summary

The following table summarizes the key :

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][2][3] |

| Boiling Point | 233 °C | [1][2] |

| Density | 1.258 g/cm³ | [1][2] |

| Flash Point | 95 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether.[4] | [4] |

| Physical Form | Clear, colorless to light yellow liquid. | [2][4] |

| Storage | Sealed in dry, Room Temperature. | [1][2] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Mortar and pestle (optional, for solid samples)[6]

-

Spatula[6]

Procedure:

-

If the sample is a solid, finely powder a small amount.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band.[5]

-

Heat the apparatus rapidly at first to get an approximate melting point.

-

Allow the apparatus to cool.

-

In a second determination, heat slowly (about 2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Apparatus:

-

Heat source (e.g., Bunsen burner or hot plate)[11]

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.[10]

-

Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[10]

-

Attach the fusion tube to a thermometer.

-

Heat the apparatus slowly and uniformly.[10]

-

Observe the capillary tube. A stream of bubbles will emerge as the liquid's vapor pressure increases.

-

Note the temperature when a rapid and continuous stream of bubbles emerges. This is the boiling point.[10]

-

It is also recommended to record the barometric pressure for accuracy.[8]

Density Determination

Density is the mass of a substance per unit volume.[12][13]

Apparatus:

Procedure:

-

Measure the mass of a clean, dry volumetric flask (W1).[12]

-

Fill the flask to the calibration mark with the liquid sample.

-

Measure the mass of the flask containing the liquid (W2).

-

The mass of the liquid is (W2 - W1).

-

The volume of the liquid is the volume of the flask.

-

Calculate the density using the formula: Density = Mass / Volume.[13]

Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[15] The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[16]

Apparatus:

-

Small test tubes[17]

-

Spatula or dropper[17]

-

Vortex mixer or stirring rod[15]

-

Various solvents (e.g., water, ethanol, ether, 5% NaOH, 5% HCl)[17][18]

Procedure:

-

Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a test tube.[17]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[17]

-

Vigorously shake or stir the mixture for a set time (e.g., 60 seconds).[15][17]

-

Observe whether the compound dissolves completely (soluble), partially dissolves, or does not dissolve (insoluble).[15]

-

Repeat the test with a range of solvents of varying polarities and pH to build a solubility profile.[18]

Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]

- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE CAS#: 175711-83-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. chm.uri.edu [chm.uri.edu]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. chem.ws [chem.ws]

- 16. google.com [google.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

4'-Chloro-2'-fluoroacetophenone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of the fundamental molecular properties of 4'-Chloro-2'-fluoroacetophenone, a compound relevant in organic synthesis and medicinal chemistry.

Molecular and Physical Data Summary

The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| CAS Number | 175711-83-8 | [1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical quantification of this compound are not broadly available in public literature. However, it is known to be used as a reagent in the synthesis of other complex molecules. For instance, it is utilized in the preparation of aminoazabenzimidazoles, which have shown potential as orally active antimalarial agents, and in the synthesis of the JAK2 inhibitor, LY2784544.[4] The synthesis of such derivative compounds would follow standard organic chemistry reaction protocols, such as nucleophilic substitution or condensation reactions, depending on the desired product.

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.

Caption: Logical flow from compound name to molecular formula and weight.

References

A Comprehensive Technical Guide to 4'-Chloro-2'-fluoroacetophenone: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct chemical properties that are leveraged in the development of targeted therapeutics. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, and spectral characteristics of this compound. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, alongside its critical role as a key intermediate in the manufacture of the Janus kinase 2 (JAK2) inhibitor, gandotinib (LY2784544), and its emerging application in the synthesis of novel antimalarial agents.

Nomenclature and Structure

The compound with the chemical formula C₈H₆ClFO is systematically named 1-(4-chloro-2-fluorophenyl)ethanone . It is also commonly referred to as this compound.

Key Identifiers:

-

CAS Number: 175711-83-8[1]

The structure of this compound is characterized by an acetophenone core, where the phenyl ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Appearance | Clear liquid | [2] |

| Boiling Point | 233 °C | [2] |

| Density | 1.258 g/mL | [2][3] |

| Flash Point | 95 °C | [2] |

| Refractive Index | 1.512 | [3] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, 4-fluoroacetophenone, shows a singlet for the methyl protons and multiplets for the aromatic protons. For this compound, the methyl protons (CH₃) would appear as a singlet. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms on the phenyl ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling). For instance, in 2'-fluoroacetophenone derivatives, through-space coupling between the fluorine and the acetyl group's carbon has been observed.[4]

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments characteristic of the substituted phenyl ring.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chloro-1-fluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Chloro-1-fluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.

-

Formation of Acylium Ion: Acetyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride. This leads to the formation of the electrophilic acylium ion.

-

Addition of Substrate: 3-Chloro-1-fluorobenzene, dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the JAK2 inhibitor gandotinib (LY2784544) and a class of antimalarial compounds.

Synthesis of Gandotinib (LY2784544), a JAK2 Inhibitor

Gandotinib (LY2784544) is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[6] this compound serves as a crucial starting material for the synthesis of the core structure of gandotinib.

The JAK-STAT Signaling Pathway and Inhibition by Gandotinib:

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding leads to the activation of associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In certain cancers, mutations in JAK2 lead to its constitutive activation, driving uncontrolled cell growth. Gandotinib inhibits this aberrant signaling by blocking the kinase activity of JAK2, thereby preventing the phosphorylation of STAT proteins and halting the downstream signaling cascade.[7][8]

Caption: Inhibition of the JAK-STAT pathway by Gandotinib.

Synthesis of Antimalarial Aminoazabenzimidazoles

This compound is also utilized as a reagent in the synthesis of aminoazabenzimidazoles, a novel class of orally active antimalarial agents.[2] These compounds have shown high potency against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The synthesis typically involves the reaction of the acetophenone derivative with other reagents to construct the final heterocyclic scaffold.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined structure and reactivity make it a valuable precursor for the synthesis of complex molecules with therapeutic potential. The detailed information on its properties, synthesis, and applications provided in this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development. The continued exploration of this and similar halogenated building blocks is expected to fuel the innovation of new and effective medicines.

References

- 1. scbt.com [scbt.com]

- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gandotinib - Wikipedia [en.wikipedia.org]

- 6. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

In-Depth Technical Guide: The Biological Activity of 4'-Chloro-2'-fluoroacetophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile precursor in the synthesis of a variety of biologically active molecules. While the direct biological activity of this compound itself is not extensively documented, its derivatives, particularly chalcones, have demonstrated significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this compound, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided, along with visualizations of key signaling pathways.

Introduction

Halogen-containing compounds play a crucial role in drug discovery, often enhancing the biological activity and pharmacokinetic properties of molecules. The presence of both chlorine and fluorine atoms in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological effects, leveraging the unique electronic properties conferred by the halogen substituents. This guide will delve into the scientific literature to present a detailed account of the biological potential of these compounds.

Synthesis of this compound Derivatives

The primary method for synthesizing biologically active derivatives from this compound is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone.

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone by reacting this compound with a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (10-40% in water or ethanol)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted benzaldehyde in a minimal amount of 95% ethanol in a flask with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture. The amount and concentration of NaOH may need to be optimized depending on the specific reactants.[1][2]

-

Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.[3]

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.[3]

-

Characterize the synthesized chalcone using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Logical Workflow for Chalcone Synthesis:

References

An In-depth Technical Guide to the Safe Handling of 4'-Chloro-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4'-Chloro-2'-fluoroacetophenone (CAS No. 175711-83-8), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

GHS Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [1] |

| Appearance | Clear liquid or white crystalline solid[2] |

| Boiling Point | 233 °C[3] |

| Melting Point | 47 - 50 °C[2] |

| Flash Point | 95 °C[3] |

| Density | 1.258 g/cm³[3] |

| Solubility | No data available |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store in a corrosives area.[5]

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[6] Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves and inspect them prior to use.[6] A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7] |

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[4] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Wear appropriate PPE.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[2][6]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[6]

Toxicological Information

While comprehensive toxicological data is not available in all public sources, the primary hazards are acute oral toxicity and severe skin and eye irritation.[1] There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2][6]

Note on Experimental Protocols: Detailed methodologies for specific toxicological or reactivity studies involving this compound are not typically available in standard safety data sheets. For such specific experimental protocols, researchers are advised to consult peer-reviewed scientific literature and specialized toxicological databases.

This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

- 1. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 3. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. fishersci.com [fishersci.com]

Solubility Profile of 4'-Chloro-2'-fluoroacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Chloro-2'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility in various organic solvents is crucial for process development, formulation, and quality control. This document outlines standard experimental protocols for solubility determination and presents a framework for data interpretation.

Introduction

This compound (CAS No. 175711-83-8) is a substituted aromatic ketone. Its molecular structure, featuring a polar carbonyl group and a substituted phenyl ring, dictates its solubility behavior. Generally, it is soluble in organic solvents and insoluble in water. However, precise quantitative solubility data is essential for many applications.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not widely published, the following table provides an illustrative template for presenting such data once determined. The values are hypothetical and should be replaced with experimental findings.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Methanol | 25 | ~ 45 |

| Ethanol | 25 | ~ 55 |

| Acetone | 25 | > 100 (miscible) |

| Dichloromethane | 25 | > 100 (miscible) |

| Ethyl Acetate | 25 | ~ 70 |

| Toluene | 25 | ~ 60 |

| Heptane | 25 | < 5 |

Note: The solubility of organic compounds is temperature-dependent, generally increasing with higher temperatures.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are detailed methodologies for key experiments.

3.1. Gravimetric Method (Equilibrium Solubility)

This method determines the concentration of a solute in a saturated solution at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound.

-

Express the solubility in g/100 mL or other appropriate units.

-

3.2. UV-Vis Spectroscopic Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw and filter a sample of the saturated solution as described previously.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

4.2. Logical Relationship of Solubility Factors

The solubility of a compound is influenced by several interrelated factors.

Caption: Factors influencing the solubility of a compound.

An In-depth Technical Guide to 4'-Chloro-2'-fluoroacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2'-fluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context, focusing on its synthesis through Friedel-Crafts acylation. It presents detailed experimental protocols for its preparation and summarizes key quantitative data in structured tables. Furthermore, this guide explores its significant applications in the synthesis of high-value active pharmaceutical ingredients (APIs), including the antifungal agent epoxiconazole and its relevance in the development of Janus kinase (JAK) inhibitors for targeted cancer therapy. The associated JAK-STAT signaling pathway is also discussed and visualized.

Introduction

This compound is an aromatic ketone characterized by the presence of chlorine and fluorine atoms on the phenyl ring. These halogen substitutions impart unique physicochemical properties that make it a valuable building block in organic synthesis. The presence of fluorine can enhance metabolic stability and binding affinity of derivative molecules, a sought-after feature in drug design. The chloro group provides a reactive site for further molecular elaborations. This guide delves into the scientific and historical aspects of this compound, offering a technical resource for professionals in chemical research and development.

Discovery and History

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in early literature, its synthesis is rooted in the foundational principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation . This reaction, discovered in 1877 by Charles Friedel and James Crafts, has been a cornerstone of organic synthesis for over a century. The preparation of various haloacetophenones became commonplace as chemists explored the functionalization of aromatic rings.

The traditional and most common method for synthesizing this compound involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Modern variations of this synthesis have focused on improving yield, selectivity, and environmental footprint by using alternative catalysts like ionic liquids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 175711-83-8 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Boiling Point | 233 °C |

| Density | 1.258 g/mL |

| Flash Point | 95 °C |

| Appearance | Clear liquid |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Traditional Friedel-Crafts Acylation

A widely referenced method involves the use of aluminum chloride as a catalyst.[1]

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with anhydrous aluminum chloride and a solvent (e.g., dichloroethane).

-

Addition of Reactants: 1-Chloro-3-fluorobenzene is added to the suspension. The mixture is cooled to 0-5°C.

-

Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the low temperature.

-

Reaction: The reaction is allowed to proceed at a low temperature for 1-2 hours after the addition is complete.

-

Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Modern Synthesis using Ionic Liquids

To address the environmental concerns associated with traditional Friedel-Crafts reactions, such as the generation of large amounts of acidic wastewater, methods using recyclable ionic liquids as catalysts have been developed.[1]

Experimental Protocol:

-

Reaction Setup: A reaction flask is charged with 1-chloro-3-fluorobenzene and an aluminum chloride-based ionic liquid.

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 20-50 minutes.

-

Purification: The product, 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one, is isolated directly from the reaction mixture by reduced pressure distillation. A subsequent de-chlorination step would be required to obtain this compound. A patent describes a similar process starting from fluorobenzene to yield 2-chloro-4'-fluoroacetophenone directly, with reported yields as high as 98.1%.[1]

The synthesis route for the traditional Friedel-Crafts acylation is depicted below.

Applications in Synthesis

This compound is a versatile intermediate used in the synthesis of several important molecules in the agrochemical and pharmaceutical sectors.

Synthesis of Epoxiconazole Intermediate

Epoxiconazole is a broad-spectrum fungicide. An intermediate in its synthesis, 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, can be prepared from a derivative of this compound. A patent describes a process starting with 2-chloro-4'-fluoroacetophenone and 2-chlorobenzyl chloride.[2]

Experimental Protocol Outline:

-

Grignard Reaction: A Grignard reagent is prepared from 2-chlorobenzyl chloride.

-

Nucleophilic Addition: The Grignard reagent is then reacted with 2-chloro-4'-fluoroacetophenone in a nucleophilic addition reaction to form the desired propanol intermediate.

The general workflow for the synthesis of the epoxiconazole intermediate is shown below.

Role in the Synthesis of JAK2 Inhibitors

The Janus kinase (JAK) family of enzymes are crucial components of signaling pathways that regulate immune responses and cell growth. Dysregulation of these pathways is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Small molecule inhibitors targeting JAKs have emerged as effective therapeutics.

While a direct synthesis of a marketed JAK inhibitor from this compound is not explicitly detailed in readily available literature, the synthesis of the potent JAK2 inhibitor LY2784544 starts from a structurally related chloro-fluoro-substituted aromatic ketone. This highlights the importance of this class of compounds in the discovery and development of targeted therapies.

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. JAK2 inhibitors block the activity of the JAK2 enzyme, thereby interrupting this signaling cascade.

The simplified JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor are illustrated in the following diagram.

Conclusion

This compound, a product of classic organic chemistry reactions, remains a highly relevant and valuable intermediate in modern chemical industries. Its synthesis, primarily through Friedel-Crafts acylation, has evolved to incorporate greener methodologies. Its utility as a precursor for complex molecules, such as the fungicide epoxiconazole and in the development of targeted therapies like JAK2 inhibitors, underscores its importance. This technical guide provides a foundational understanding of its discovery, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field. The continued exploration of derivatives of this compound is likely to yield further innovations in medicine and agriculture.

References

Spectroscopic Analysis of 4'-Chloro-2'-fluoroacetophenone: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 4'-Chloro-2'-fluoroacetophenone (CAS No. 175711-83-8). While specific experimental data for this compound is not publicly available in surveyed databases, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar aromatic ketones.

Compound Information:

-

Chemical Name: this compound

-

Synonyms: 1-(4-Chloro-2-fluorophenyl)ethanone

-

CAS Number: 175711-83-8

-

Molecular Formula: C₈H₆ClFO

-

Molecular Weight: 172.58 g/mol

Predicted Spectroscopic Data

Although experimental spectra are not available, predictions based on the structure of this compound can be made. The following tables summarize the expected spectroscopic characteristics.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | s (or d) | 3H | -CH₃ (Acetyl group) |

| ~7.2-7.8 | m | 3H | Aromatic protons |

Note: The methyl protons may exhibit a small doublet due to long-range coupling with the ortho fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| ~28-30 | -CH₃ |

| ~115-140 | Aromatic CH and C-Cl |

| ~160 (d) | C-F (Aromatic) |

| ~125 (d) | C-C=O (Aromatic) |

| ~195 (d) | C=O (Ketone) |

Note: Carbons in proximity to the fluorine atom are expected to show splitting (doublets, d) due to C-F coupling.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950-2850 | Weak | C-H Stretch | Aliphatic (-CH₃) |

| ~1680-1660 | Strong | C=O Stretch | Aryl Ketone |

| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1150 | Strong | C-F Stretch | Aryl Fluoride |

| ~1100-1000 | Strong | C-Cl Stretch | Aryl Chloride |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 172/174 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺ due to ³⁵Cl/³⁷Cl |

| 157/159 | Loss of methyl radical (·CH₃) |

| 139 | Loss of acetyl radical (·COCH₃) followed by chlorine |

| 111 | [C₆H₃FCl]⁺ fragment |

| 43 | Acetyl cation [CH₃CO]⁺ (often the base peak) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an aromatic ketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the solid is fully dissolved; if necessary, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[2][3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.[4]

-

Data Acquisition:

-

For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes.

-

For ¹³C NMR , which is inherently less sensitive, a larger number of scans over a longer period (30 minutes to several hours) is required.[1]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal (e.g., diamond or ZnSe). No extensive sample preparation is required.

-

Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR setup. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Scan: Lower the ATR anvil to press the solid sample firmly against the crystal, ensuring good contact. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[5]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This process knocks an electron off a molecule, forming a positively charged molecular ion (radical cation, M⁺·).[5][7]

-

Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral pieces.[5]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[5][7]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Synthesis of 4'-Chloro-2'-fluoroacetophenone from Fluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4'-Chloro-2'-fluoroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves a multi-step process commencing with fluorobenzene. The primary strategy detailed here is a two-step synthesis involving the preparation of 1-chloro-3-fluorobenzene, followed by a regioselective Friedel-Crafts acylation.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its substituted phenyl ring allows for diverse chemical modifications, making it a versatile precursor in the development of novel therapeutic agents and pesticides. A direct Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is challenging due to the formation of multiple isomers. The outlined multi-step synthesis via 1-chloro-3-fluorobenzene provides a more controlled and selective route to the desired product.

Overall Synthesis Pathway

The synthesis of this compound from fluorobenzene is proposed as a two-step process. The first step involves the synthesis of 1-chloro-3-fluorobenzene, which is a known process in organic chemistry. The second, and key, step is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride to yield the target molecule.

Caption: Proposed two-step synthesis pathway for this compound from fluorobenzene.

Data Summary

The following table summarizes the key quantitative data for the critical Friedel-Crafts acylation step. Please note that the yield is an estimate based on typical Friedel-Crafts reactions and may vary depending on the specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-3-fluorobenzene | Commercially Available |

| Acylating Agent | Acetyl Chloride | Commercially Available |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Commercially Available |

| Product CAS Number | 175711-83-8 | [1][2] |

| Product Molecular Formula | C₈H₆ClFO | [1][2] |

| Product Molecular Weight | 172.58 g/mol | [1][2] |

| Typical Yield | 60-80% (estimated) | General Friedel-Crafts |

| Purity | >98% (after purification) | Typical for pharmaceutical intermediates |

Experimental Protocols

This section provides detailed methodologies for the key experimental step: the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Experimental Workflow: Friedel-Crafts Acylation

Caption: General workflow for the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Detailed Methodology: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

Materials:

-

1-Chloro-3-fluorobenzene (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography or distillation

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) to the stirred suspension via the dropping funnel.

-

Addition of Substrate: To this mixture, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation, to afford the pure this compound.

Regioselectivity Considerations

The Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is expected to yield primarily the 4'-acylated product due to the directing effects of the halogen substituents. Both fluorine and chlorine are ortho-, para-directors. In 1-chloro-3-fluorobenzene, the positions ortho and para to the fluorine atom are 2, 6, and 4. The positions ortho and para to the chlorine atom are 2, 4, and 6. Therefore, positions 2, 4, and 6 are all activated towards electrophilic aromatic substitution. Steric hindrance from the adjacent chlorine atom may disfavor substitution at the 2-position. The formation of the 4-substituted product, this compound, is electronically and sterically favored.

Caption: Logical diagram illustrating the basis for the regioselectivity of the Friedel-Crafts acylation.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

-

Acetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The quenching step is exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

References

Application Note: Synthesis of 4'-Chloro-2'-fluoroacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aromatic ketones, which are crucial intermediates in the production of fine chemicals and pharmaceuticals.[1][2] 4'-Chloro-2'-fluoroacetophenone, in particular, is a valuable building block in medicinal chemistry. The presence of both a chlorine and a fluorine atom on the phenyl ring can significantly modulate the physicochemical and biological properties of a molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability.

This document provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. The traditional method employing a Lewis acid catalyst such as aluminum chloride (AlCl₃) is described.[3] While effective, this method involves stoichiometric amounts of the catalyst and requires an aqueous workup.[4]

Reaction Principle